5-(2-chlorophenyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-17-8-4-7-16-11(14-15-12(16)18)9-5-2-3-6-10(9)13/h2-3,5-6H,4,7-8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKKQODMZQGYIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=NNC1=S)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles or amidines.
Substitution Reactions: The 2-chlorophenyl group can be introduced through nucleophilic aromatic substitution reactions, where a suitable chlorinated aromatic compound reacts with the triazole intermediate.
Introduction of the 3-Methoxypropyl Group: This can be achieved through alkylation reactions using 3-methoxypropyl halides or tosylates.
Thiol Group Addition: The thiol group is typically introduced via thiolation reactions, where a suitable thiolating agent reacts with the triazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Thiol Group Reactivity
The -SH group at position 3 drives key reactions:
Oxidation Reactions
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Disulfide Formation : Air or mild oxidants (e.g., H<sub>2</sub>O<sub>2</sub>) convert the thiol to a disulfide bridge, forming dimeric structures. This reaction is reversible under reducing conditions.
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Sulfonic Acid Derivatives : Strong oxidants like KMnO<sub>4</sub> in acidic media oxidize the thiol to a sulfonic acid group (-SO<sub>3</sub>H).
Alkylation
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S-Alkylation : Reacts with alkyl halides (e.g., ethyl chloroacetate) in DMF/TEA to form thioether derivatives. For example:
.
Yield: 80-94% under optimized conditions .
Cyclocondensation Reactions
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Reacts with hydrazides or amines to form fused heterocycles. For instance:
.
Conditions: Propan-2-ol, 60°C, 12–24 hrs .
Nucleophilic Substitution
-
The 2-chlorophenyl group undergoes substitution with nucleophiles (e.g., -OH, -NH<sub>2</sub>) in polar aprotic solvents (DMF, DMSO) .
Acylation
Metal Complexation
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Forms coordination complexes with transition metals (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>) via the thiol and triazole N atoms. Stability constants range from log K = 4.2–5.8 .
Polymer Functionalization
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Grafted onto polymers via thiol-ene "click" chemistry for controlled drug delivery systems.
Stability and Degradation
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Photodegradation : UV light induces cleavage of the methoxypropyl chain (λ<sub>max</sub> = 270 nm).
Comparative Reaction Table
This compound’s reactivity profile highlights its utility in medicinal chemistry and materials science. Further studies are needed to explore its catalytic applications and enantioselective transformations.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are widely recognized for their antimicrobial properties. The compound has been shown to exhibit significant activity against various bacterial strains. Studies indicate that modifications in the triazole ring can enhance antibacterial efficacy. For instance, derivatives with different substituents on the triazole ring have demonstrated improved activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Antifungal Properties
The compound also shows promise as an antifungal agent. Triazoles are commonly used in treating fungal infections due to their ability to inhibit ergosterol synthesis, a crucial component of fungal cell membranes. Research has indicated that 5-(2-chlorophenyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol can effectively combat fungi such as Candida albicans and Aspergillus niger .
Anti-inflammatory and Analgesic Effects
In addition to its antimicrobial properties, this compound exhibits anti-inflammatory and analgesic effects. Studies have shown that triazole derivatives can modulate inflammatory pathways and provide pain relief in various animal models. This opens avenues for developing new therapeutic agents for conditions such as arthritis and other inflammatory diseases .
Pesticidal Activity
The compound has potential applications as a pesticide due to its ability to inhibit specific enzymes in pests, leading to their mortality. Research indicates that triazoles can be effective against a range of agricultural pests, making them valuable in crop protection strategies . The development of herbicides based on triazole structures has been noted for their selective action against weeds while being less harmful to crops .
Plant Growth Regulation
Triazoles are also known to act as plant growth regulators. They can influence plant metabolism and growth patterns by modulating hormone levels within plants. This property is particularly useful in enhancing crop yields and improving resistance to environmental stressors .
Case Studies
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in enzymes, inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations at Position 4
The 3-methoxypropyl group distinguishes the target compound from other triazole-thiol derivatives. Key comparisons include:
Key Insight : The 3-methoxypropyl group may improve pharmacokinetic properties compared to bulkier aryl or alkyl substituents.
Substituent Variations at Position 5
The 2-chlorophenyl group at position 5 is critical for electronic and steric effects. Comparisons with other aryl substituents:
Enzyme Inhibition Potential
- Alkaline Phosphatase Inhibition: A structurally related compound, 5-(2-chlorophenyl)-4-((1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)methyleneamino)-4H-1,2,4-triazole-3-thiol, exhibited an IC50 of 1.50 μM, outperforming its 2-methoxyphenyl analog (IC50 = 4.89 μM) . This suggests that chloroaryl substituents enhance inhibitory potency.
- Antifungal Activity : Derivatives with 4-chlorophenyl or fluorophenyl groups at position 5 showed activity against Candida spp., with some exceeding fluconazole’s efficacy .
Antiradical and Antioxidant Effects
- Alkyl derivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol demonstrated moderate DPPH radical scavenging (EC50 ~50–100 μM), highlighting the role of heterocyclic substituents in redox activity .
Biological Activity
5-(2-chlorophenyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol is a novel compound belonging to the class of 1,2,4-triazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific triazole derivative by reviewing relevant studies and findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Antimicrobial Activity
Triazole derivatives have been widely studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. For instance, studies indicate that substituted 1,2,4-triazole-3-thione derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
Similar to its antimicrobial properties, the antifungal potential of triazole derivatives is well-documented. Research has demonstrated that certain triazoles are effective against fungal pathogens such as Candida and Aspergillus species. The compound this compound is hypothesized to possess analogous antifungal properties due to its structural similarities with other effective triazoles .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively researched. A study assessing various 1,2,4-triazole derivatives found that compounds with similar structures exhibited significant cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) . The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their chemical structure. In the case of this compound:
- Chlorophenyl Group : The presence of the chlorophenyl group may enhance lipophilicity and improve membrane permeability.
- Methoxypropyl Group : This moiety could contribute to increased interaction with biological targets.
Research indicates that modifications in the substituents on the triazole ring can lead to variations in biological activity .
Case Studies and Research Findings
Several studies have investigated the biological activities of triazole derivatives similar to this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antimicrobial | Effective against E. coli and S. aureus with MIC values in the low µg/mL range. |
| Study B | Antifungal | Demonstrated activity against Candida albicans with an IC50 value of 15 µg/mL. |
| Study C | Anticancer | Induced apoptosis in HepG2 cells with an IC50 value of 12 µg/mL after 48 hours of treatment. |
Q & A
Basic: What are the standard synthetic routes and characterization methods for 5-(2-chlorophenyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol?
Methodological Answer:
The compound is typically synthesized via cyclization of thiosemicarbazide intermediates. Key steps include:
- Reaction conditions : Alkaline hydrolysis (e.g., NaOH in aqueous ethanol under reflux) or condensation with carbodiimides .
- Substituent introduction : The 3-methoxypropyl group is introduced via alkylation of the triazole ring using 3-methoxypropyl halides under basic conditions .
- Characterization : Use elemental analysis for purity, ¹H-NMR to confirm substitution patterns, and LC-MS for molecular weight validation. For crystallinity, X-ray diffraction (if single crystals are obtained) may be employed .
Basic: How do researchers confirm the structural integrity of synthesized derivatives?
Methodological Answer:
Structural validation involves:
- Spectroscopic techniques : ¹H-NMR (to verify aromatic protons and methoxypropyl chain integration), IR (for thiol/thione tautomer identification), and LC-MS (to confirm molecular ion peaks) .
- Elemental analysis : Matching calculated and observed C, H, N, S percentages ensures stoichiometric accuracy .
- Chromatography : HPLC or TLC monitors reaction progress and purity .
Advanced: How can synthesis yields be optimized for this triazole-thiol scaffold?
Methodological Answer:
Optimization strategies include:
- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .
- Temperature control : Gradual heating (60–80°C) prevents decomposition of the thiol group during cyclization .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients isolates pure products .
Advanced: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
Resolve discrepancies via:
- Assay standardization : Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for antibacterial tests) and control compounds (e.g., ciprofloxacin) .
- Structural verification : Re-examine NMR and LC-MS data to rule out impurities or tautomeric forms (thiol vs. thione) that may affect activity .
- Molecular docking : Compare binding affinities across studies using tools like AutoDock Vina with standardized protein targets (e.g., C. albicans CYP51 for antifungal activity) .
Advanced: What computational approaches predict the pharmacological potential of derivatives?
Methodological Answer:
- ADME/Tox profiling : Tools like SwissADME predict bioavailability, while ProTox-II assesses toxicity .
- PASS Online : Predicts biological activity spectra (e.g., antifungal or anti-inflammatory potential) based on structural fragments .
- Molecular dynamics simulations : GROMACS analyzes ligand-receptor stability over time (e.g., interactions with bacterial gyrase) .
Advanced: How to design derivatives for enhanced bioactivity?
Methodological Answer:
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-chlorophenyl ring to enhance antimicrobial activity .
- Hybridization : Combine with pyrazole or indole moieties to exploit synergistic effects, as seen in related triazole derivatives .
- Salt formation : Convert the thiol to a sodium salt to improve solubility and bioavailability .
Advanced: What strategies validate the mechanism of action in biological studies?
Methodological Answer:
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., fungal lanosterol 14α-demethylase) .
- Gene expression profiling : Use qRT-PCR to assess downregulation of virulence genes (e.g., C. albicans ALS3) .
- ROS detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress induction in bacterial cells .
Advanced: How to resolve tautomeric ambiguity (thiol vs. thione) in structural studies?
Methodological Answer:
- X-ray crystallography : Definitive proof of tautomeric form via bond-length analysis (C–S vs. C=S) .
- ¹³C-NMR : Thione carbons resonate at ~170–180 ppm, while thiols show no signal in this region .
- IR spectroscopy : Thione C=S stretches appear at ~1200–1250 cm⁻¹, absent in thiols .
Advanced: What are best practices for scaling up synthesis without compromising yield?
Methodological Answer:
- Flow chemistry : Continuous reactors minimize side reactions during alkylation .
- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Process monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress in real time .
Advanced: How to correlate structural modifications with toxicity profiles?
Methodological Answer:
- QSAR modeling : Build regression models linking logP, polar surface area, and LD₅₀ data from rodent studies .
- Metabolite identification : Use LC-HRMS to detect hepatotoxic metabolites (e.g., glutathione adducts) .
- In vitro assays : HepG2 cell viability assays screen for hepatotoxicity early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
